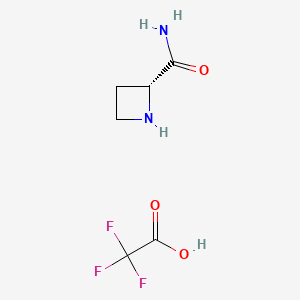

(2R)-azetidine-2-carboxamide,trifluoroaceticacid

Description

Historical Context of Azetidine Research

The exploration of azetidines began in the early 20th century with the serendipitous discovery of β-lactam antibiotics, which highlighted the biological relevance of strained four-membered nitrogen-containing rings. Initial synthetic efforts, such as the Schiff base-mediated cycloadditions reported in 1907, laid the groundwork for azetidine chemistry but faced challenges in regioselectivity and yield. A transformative advancement came with Couty’s azetidine synthesis in the late 20th century, which enabled enantioselective access to 2-substituted azetidines from β-amino alcohols via chlorination and 4-exo-trig ring closure. This method’s adaptability to electron-withdrawing groups like cyanides and phosphonates facilitated the synthesis of diverse azetidine scaffolds, including carboxamide derivatives. Parallel developments in photochemical [2+2] cycloadditions, such as the aza Paternò–Büchi reaction, expanded the toolkit for constructing azetidines from imines and alkenes, albeit with limitations in functional group tolerance.

The integration of trifluoroacetic acid (TFA) as a counterion emerged as a critical innovation, enhancing the solubility and stability of azetidine salts for pharmaceutical applications. For instance, Broad Institute’s CNS-focused libraries and Galapagos NV’s FFA2 antagonist programs leveraged TFA salts of azetidine carboxamides to improve pharmacokinetic profiles. These historical milestones underscore the iterative refinement of azetidine synthesis and functionalization, culminating in compounds like (2R)-azetidine-2-carboxamide, TFA salt.

Significance in the Academic Research Landscape

(2R)-Azetidine-2-carboxamide, TFA salt occupies a niche in academic research due to its dual role as a chiral building block and a probe for studying enzyme inhibition. The carboxamide group participates in hydrogen-bonding interactions critical for binding to biological targets, while the TFA counterion mitigates hygroscopicity, a common issue with azetidine free bases. Recent studies highlight its utility in fragment-based drug discovery, where its rigid conformation reduces entropic penalties during target engagement. Additionally, the compound’s stereochemical purity enables investigations into enantioselective catalysis, particularly in asymmetric Mannich reactions and aldol condensations.

In materials science, the TFA salt’s ionic character has been exploited to modulate the solubility of azetidine derivatives in polar solvents, facilitating their incorporation into supramolecular assemblies. This multifunctionality aligns with the broader trend of leveraging small heterocycles to address challenges in drug delivery and molecular recognition.

Research Objectives and Scope

Current research on (2R)-azetidine-2-carboxamide, TFA salt focuses on three objectives:

- Optimizing enantioselective synthesis : Improving the yield and scalability of Couty’s method while reducing reliance on chiral auxiliaries.

- Expanding functionalization protocols : Developing regioselective C–H activation strategies to introduce aryl, alkyl, and heteroatom substituents at the azetidine C3 and C4 positions.

- Elucidating structure-activity relationships (SAR) : Correlating the compound’s stereoelectronic properties with its performance in biological assays, particularly in protease inhibition and GPCR modulation.

The scope of these efforts spans organic synthesis, computational chemistry, and translational medicinal chemistry, reflecting the compound’s interdisciplinary appeal.

Theoretical Framework

The synthesis and stability of (2R)-azetidine-2-carboxamide, TFA salt are governed by principles of ring strain, stereoelectronic effects, and acid-base equilibria. The azetidine ring’s 88° bond angles introduce significant angle strain, which is partially offset by nitrogen’s lone pair delocalization into the σ* orbital of adjacent C–N bonds. This conjugation stabilizes the ring but renders it susceptible to nucleophilic attack at the β-carbon, necessitating protective strategies during functionalization.

The (2R) configuration arises from asymmetric induction during cyclization, often mediated by chiral β-amino alcohol precursors. For example, Couty’s method achieves enantioselectivity via a stereospecific 4-exo-trig ring closure, where the configuration of the starting alcohol dictates the azetidine’s stereochemistry. Subsequent salt formation with TFA exploits the carboxamide’s basicity (pKa ≈ 10–12), protonating the azetidine nitrogen to form a stable ionic pair. Theoretical calculations using density functional theory (DFT) have modeled the transition states of these reactions, revealing that TFA’s strong acidity (pKa ≈ 0.23) drives near-quantitative protonation, minimizing racemization.

This framework informs the rational design of derivatives with tailored physicochemical properties, bridging synthetic organic chemistry and molecular modeling.

Properties

Molecular Formula |

C6H9F3N2O3 |

|---|---|

Molecular Weight |

214.14 g/mol |

IUPAC Name |

(2R)-azetidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C4H8N2O.C2HF3O2/c5-4(7)3-1-2-6-3;3-2(4,5)1(6)7/h3,6H,1-2H2,(H2,5,7);(H,6,7)/t3-;/m1./s1 |

InChI Key |

WASCSDXVCPCSGM-AENDTGMFSA-N |

Isomeric SMILES |

C1CN[C@H]1C(=O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1CNC1C(=O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-azetidine-2-carboxamide,trifluoroaceticacid typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a suitable amino acid derivative, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) under controlled conditions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions. This involves reacting the azetidine ring with an appropriate amine source, such as ammonia or an amine derivative, in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Addition of Trifluoroacetic Acid: The final step involves the introduction of trifluoroacetic acid. This can be achieved by reacting the intermediate compound with trifluoroacetic anhydride or trifluoroacetic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-azetidine-2-carboxamide,trifluoroaceticacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into simpler components.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)

Hydrolysis: Aqueous acids (e.g., hydrochloric acid), aqueous bases (e.g., sodium hydroxide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(2R)-azetidine-2-carboxamide,trifluoroaceticacid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications. Its ability to form stable complexes with biomolecules makes it a useful tool in molecular biology.

Medicine: Research into potential therapeutic applications includes exploring its role as a drug candidate for various diseases. Its unique properties may offer advantages in drug design and development.

Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-azetidine-2-carboxamide,trifluoroaceticacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Stereochemical and Functional Group Comparisons

- Azetidine Core : The azetidine ring imposes conformational rigidity, but substituents at the 2-position (carboxamide vs. carboxylic acid) and stereochemistry (R vs. S) significantly alter bioactivity. For example, (R)-azetidine-2-carboxylic acid is a proline analog that disrupts protein synthesis in plants, while its (S)-enantiomer is less bioactive .

- Counterion Effects : The TFA salt in the target compound enhances solubility in polar aprotic solvents compared to the hydrochloride salt of (R)-azetidine-2-carboxylic acid, which is more hygroscopic and thermally stable .

- Complex Derivatives : Compound 45 (from ) incorporates a triazole and trifluoromethoxybenzyl group, increasing lipophilicity (logP ~3.5) and making it suitable for blood-brain barrier penetration, unlike the polar TFA salt .

Key Research Findings

- Enantiopurity Matters : The (2R)-configuration in azetidine derivatives is critical for binding to chiral targets, as seen in (R,R)-3b’s high optical rotation .

- Fluorine Impact : Fluorinated groups (e.g., TFA in the target compound, trifluoromethoxy in Compound 45) enhance metabolic stability and bioavailability .

- Solubility Trade-offs : While TFA improves solubility, it may limit membrane permeability compared to neutral lipophilic analogs like Compound 45 .

Biological Activity

(2R)-Azetidine-2-carboxamide, trifluoroacetic acid, is a synthetic compound featuring a trifluoroacetyl group attached to an azetidine ring. This unique structural configuration imparts distinct chemical properties and potential biological activities. The compound's molecular formula is CHFNO, with a molecular weight of approximately 197.11 g/mol. This article explores its biological activity, focusing on its mechanisms of action, case studies, and relevant research findings.

The azetidine ring is a four-membered cyclic structure that includes nitrogen, contributing to the compound's reactivity. The trifluoroacetyl group enhances this reactivity, making (2R)-azetidine-2-carboxamide a valuable candidate in medicinal chemistry and organic synthesis. Various synthetic routes have been developed for its production, including reactions with trifluoroacetic anhydride.

Biological Activity

Research indicates that (2R)-azetidine-2-carboxamide exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Studies have demonstrated that azetidine derivatives possess antibacterial and antifungal properties. For instance, certain derivatives have shown effective growth inhibition against Methicillin-sensitive Staphylococcus aureus and Methicillin-resistant S. aureus, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 16.00 μg/mL .

- Anti-tubercular Activity : A series of azetidin-2-one derivatives were synthesized and tested for their ability to inhibit Phospholipase A2 (PLA2) enzymes, which are implicated in tuberculosis pathogenesis. Some compounds exhibited MIC values as low as 0.78 μg/mL against Mycobacterium tuberculosis strains .

- Cellular Interaction Studies : Research involving Saccharomyces cerevisiae has revealed that misincorporation of this compound into proteins can lead to proteotoxic stress. Genetic interactions identified in these studies suggest pathways for cellular adaptation to amino acid misincorporation, highlighting the compound’s impact on cellular systems.

The biological effects of (2R)-azetidine-2-carboxamide are attributed to its interaction with specific molecular targets within cells. These interactions can alter enzyme activities and affect various biological pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to inflammation and infection, particularly PLA2 enzymes involved in the immune response .

- Protein Misincorporation : The incorporation of this compound into proteins may disrupt normal protein function, leading to stress responses within the cell.

Case Studies

Several case studies have focused on the biological implications of azetidine derivatives:

- Antimicrobial Efficacy : In one study, a series of azetidinone derivatives were synthesized and tested against various bacterial strains. Results indicated that specific modifications enhanced antibacterial activity significantly .

- Tuberculosis Treatment : Another case highlighted the synthesis of azetidinone analogues that showed promising anti-tubercular activity in vitro and in vivo, suggesting potential therapeutic applications for tuberculosis management .

- Cellular Stress Responses : Research utilizing yeast models demonstrated how the misincorporation of (2R)-azetidine-2-carboxamide leads to cellular adaptations aimed at mitigating proteotoxic stress.

Research Findings Summary

Q & A

Q. What are the recommended protocols for synthesizing (2R)-azetidine-2-carboxamide using trifluoroacetic acid (TFA)?

Synthesis typically involves TFA as a deprotection agent in carboxamide functionalization. For example, TFA is used to cleave tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions. After reaction completion, purification via reversed-phase HPLC with TFA-containing mobile phases (e.g., 0.1% TFA in water/acetonitrile) ensures high purity. LC/MS (ESI+) is recommended for verifying molecular weight and purity .

Q. How should (2R)-azetidine-2-carboxamide-TFA be handled and stored to maintain stability?

Store the compound at –20°C in a tightly sealed, light-resistant container under inert gas (e.g., argon). TFA’s hygroscopic nature necessitates anhydrous handling to prevent hydrolysis. Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Stability studies indicate degradation risks above 25°C or in basic pH conditions .

Q. What analytical techniques are critical for characterizing (2R)-azetidine-2-carboxamide-TFA?

Key methods include:

Q. What are the ecological and disposal considerations for TFA-containing waste?

TFA is highly persistent in aquatic environments (Henry’s law constant: 1.1 × 10³ M/atm). Neutralize waste with sodium bicarbonate before disposal. Follow institutional guidelines for hazardous organic acids, and avoid release into wastewater due to bioaccumulation risks .

Advanced Research Questions

Q. How can enantiomeric impurities in (2R)-azetidine-2-carboxamide-TFA be resolved during synthesis?

Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with TFA as a mobile phase additive. For example, a hexane/isopropanol/TFA (90:10:0.1) system achieves baseline separation of (2R) and (2S) enantiomers. Optimize column temperature (20–40°C) and flow rate to enhance resolution .

Q. What experimental designs optimize TFA-mediated reactions for (2R)-azetidine-2-carboxamide synthesis?

Central Composite Design (CCD) can model factors like TFA concentration (0.05–0.2%), reaction time (1–24 h), and temperature (20–50°C). Responses (yield, enantiomeric excess) are analyzed via ANOVA to identify optimal conditions. For example, higher TFA concentrations may improve deprotection efficiency but require shorter reaction times to avoid racemization .

Q. How does TFA influence the chromatographic behavior of (2R)-azetidine-2-carboxamide in reversed-phase HPLC?

TFA acts as a chaotropic agent, reducing hydrophobic interactions between the analyte and C18 stationary phase. This decreases retention factors (k) by ~20% compared to formic acid. However, it sharpens peak widths (1.2–2.1 min) via ion-pairing, improving sensitivity for trace impurities .

Q. What are the challenges in quantifying (2R)-azetidine-2-carboxamide-TFA in biological matrices?

Matrix effects (e.g., protein binding) require sample preparation via solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Use isotopic internal standards (e.g., ¹³C-labeled analogs) to correct for ion suppression in LC/MS. Limit of quantification (LOQ) can reach 1 ng/mL with optimized MRM transitions .

Q. How does TFA impact the stability of (2R)-azetidine-2-carboxamide under varying pH conditions?

Accelerated stability studies show degradation follows first-order kinetics. At pH > 7, hydrolysis of the azetidine ring occurs within 48 h. Below pH 3, TFA stabilizes the compound by protonating the carboxamide group. Use buffered solutions (pH 4–6) for long-term storage .

Q. What role does (2R)-azetidine-2-carboxamide-TFA play in peptide coupling or prodrug design?

The carboxamide group enables conjugation with amino acids via EDC/HOBt activation. Its rigid azetidine ring enhances metabolic stability in prodrugs. For example, coupling with β-lactam antibiotics improves bioavailability, as shown in in vitro permeability assays (Caco-2 model) .

Methodological Notes

- Contradictions in Evidence : TFA’s role as a chaotropic agent () may conflict with its stabilizing effects in synthesis (). Context-specific optimization is critical.

- Excluded Sources : Commercial guidelines (e.g., www.MedChemExpress.com ) are omitted per requirements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.